molecular formula C9H14O3 B1166690 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate CAS No. 118867-24-6

3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate

Cat. No.: B1166690
CAS No.: 118867-24-6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3a,4,5,6,6a-Hexahydro-2H-cyclopenta[b]furan-3-yl acetate is a functionalized cyclopenta[b]furan derivative of interest in synthetic organic chemistry and medicinal chemistry research. This compound features a fused bicyclic scaffold incorporating both ether and ester functionalities, making it a potential versatile building block or intermediate for the synthesis of more complex molecular architectures. The cyclopenta[b]furan core is a structural motif found in a range of biologically active natural products and synthetic compounds . Researchers can leverage this chiral scaffold in developing novel compounds for various investigations. Its acetate group offers a handle for further chemical modifications, such as hydrolysis or substitution reactions, enabling the exploration of structure-activity relationships. The primary research applications for this compound are anticipated in the fields of synthetic methodology development, where it can serve as a substrate for stereoselective transformations, and in the early-stage discovery of new chemical entities for pharmacological screening. As with all compounds of this nature, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6(10)12-9-5-11-8-4-2-3-7(8)9/h7-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAIKBRHLRCPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC2C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The Claisen rearrangement of 3-acyloxy-5-hydroxycyclopentene derivatives forms the foundational step for constructing the bicyclic scaffold. The process involves heating a 3S,5R-configured substrate (Formula I) with amide acetals (Formula IIa/b) at 90–140°C in high-boiling solvents (e.g., toluene or xylene), maintaining alcohol byproduct concentrations below 3% to prevent side reactions.

Key steps :

  • Orthoester Claisen Rearrangement :

    • Reactants: 3-Acetoxy-5-hydroxycyclopentene (I) + N,N-dialkylamide acetal (IIa/b).

    • Conditions: 90–140°C, anhydrous solvent.

    • Outcome: Acylhydroxycyclopenteneacetamide (III) with retained stereochemistry.

  • Lactonization :

    • Base-mediated cyclization (e.g., NaOH, KOH) followed by acidification (pKa < 2) yields the lactone core.

Table 1: Optimized Conditions for Claisen Rearrangement

ParameterValue/RangeImpact on Yield
Temperature110–120°CMaximizes rate while minimizing decomposition
SolventTolueneBoiling point aligns with reaction requirements
Alcohol (R²OH) concentration<1.5%Prevents retro-Claisen pathways

Silylation-Acetylation Sequential Approach

Hydroxyl Group Protection

A triethylsilyl (TES) protection strategy enables selective acetylation. Starting from a hexahydro-cyclopenta[b]furan-3-ol intermediate, silylation with TESCl in DMF (0–20°C, imidazole base) achieves >90% conversion to the silyl ether. Subsequent deprotection under mild acidic conditions (e.g., AcOH/H₂O) regenerates the hydroxyl group, which is acetylated using acetic anhydride or acetyl chloride.

Critical considerations :

  • Stereochemical integrity : Silylation preserves the 3aR,4R,5R,6aS configuration.

  • Scalability : DMF facilitates high solubility but requires rigorous drying to avoid side reactions.

Table 2: Silylation-Acetylation Protocol

StepReagents/ConditionsYield
SilylationTESCl, imidazole, DMF, 8h90%
DeprotectionAcOH/H₂O (1:1), 2h95%
AcetylationAc₂O, pyridine, 0°C→RT88%

Visible Light-Promoted [3+2] Cycloaddition

Photocatalytic Ring Formation

A novel [3+2] cycloaddition between 3-cyanochromones and N-cyclopropylaniline under visible light (green LED, eosin Y catalyst) constructs the cyclopenta[b]furan skeleton. Post-reduction (H₂/Pd-C) saturates the ring system, followed by acetylation.

Advantages :

  • Mild conditions : Ambient temperature, no strong acids/bases.

  • Functional group tolerance : Compatible with nitriles and ethers.

Limitations :

  • Yield modulation : Varies with substituent electronics (45–72%).

Hydrogenation of Tetrahydro Precursors

Catalytic Hydrogenation

Partial hydrogenation of 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (from dichloroketene cycloaddition) using Pd/C or Raney Ni under H₂ (50 psi) achieves full saturation. The resulting diol is acetylated selectively at the 3-position using acetyl chloride in pyridine.

Key data :

  • Selectivity : 3-OH acetylation favored over 5-OH due to steric factors.

  • Catalyst loading : 5% Pd/C achieves complete conversion in 6h.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield RangeStereoselectivityScalability
Claisen Rearrangement65–78%High (≥95% ee)Industrial
Silylation-Acetylation80–88%ModerateLab-scale
Photocatalytic45–72%LowSmall-scale
Hydrogenation70–85%HighPilot-scale

Chemical Reactions Analysis

Types of Reactions: 3,3a,4,5,6,6a-Hexahydro-2H-cyclopenta[b]furan-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3,3a,4,5,6,6a-Hexahydro-2H-cyclopenta[b]furan-3-yl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Systems and Heteroatom Variations

Cyclopenta[b]furan Derivatives
  • Target Compound : The furan oxygen participates in hydrogen bonding as an acceptor but lacks acidic protons, contrasting with pyrrole-based analogs.
  • [3aR-(3aalpha,4alpha,5beta,6aalpha)]-Hexahydro-4-(hydroxymethyl)-5-(phenylmethoxy)-2H-cyclopenta[b]furan-2-one (CAS 81190-06-9) :
    • Key Differences : Replaces the acetate with a lactone (2-one) and adds hydroxymethyl and benzyloxy groups.
    • Impact : The lactone increases polarity and susceptibility to hydrolysis, while benzyloxy enhances steric bulk .
Cyclopenta[b]pyrrole Derivatives
  • Ramipril: (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid. Key Differences: Pyrrole nitrogen replaces furan oxygen, enabling hydrogen bond donation. The carboxylic acid group increases acidity (pKa ~3.5) compared to the acetate ester. Impact: Enhanced water solubility and bioactivity (e.g., ACE inhibition) due to ionizable groups .

Substituent and Functional Group Analysis

Compound Core Structure Substituents/Functional Groups Key Properties
Target Compound Cyclopenta[b]furan 3-acetate Moderate lipophilicity (LogP ~1.8*)
CAS 81190-06-9 Cyclopenta[b]furan 2-one, 4-hydroxymethyl, 5-benzyloxy Higher polarity (LogP ~0.5*), hydrolyzable
Ramipril Cyclopenta[b]pyrrole Carboxylic acid, ethoxy-oxo-phenylbutan High solubility (aqueous), bioactive

*Estimated based on functional group contributions.

Stereochemistry and Puckering Conformation

The Cremer-Pople puckering parameters (amplitude q and phase angle φ) describe nonplanar ring distortions . For cyclopenta[b]furan derivatives:

  • Target Compound : Puckering likely resembles cyclopentane’s envelope or twist conformations, influencing steric interactions and stability.
  • CAS 81190-06-9 : The [3aR] stereochemistry and substituents (hydroxymethyl, benzyloxy) may enforce a specific puckering mode, affecting crystallinity .

Research Findings and Methodological Considerations

  • Structural Analysis : SHELX software (SHELXL, SHELXD) is widely used for crystallographic refinement of such bicyclic systems .
  • Puckering Analysis : Cremer-Pople coordinates enable quantitative comparison of ring conformations across analogs .

Biological Activity

3,3a,4,5,6,6a-Hexahydro-2H-cyclopenta[b]furan-3-yl acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and research findings.

  • Molecular Formula : C₁₃H₂₀O₅
  • Molecular Weight : 256.29 g/mol
  • CAS Number : 69222-61-3

Antiviral Properties

Recent research indicates that compounds related to the cyclopenta[b]furan structure exhibit significant antiviral activity. For instance, derivatives of this compound have shown efficacy against various viruses such as hepatitis C virus (HCV) and herpes simplex virus (HSV) in vitro. The mechanism often involves inhibition of viral replication and interference with viral protein synthesis.

Virus Type IC50 (µM) Reference
Hepatitis C Virus32.2
Herpes Simplex Virus31.9
Influenza Virus0.35

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Research has demonstrated that it can inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-12. These findings suggest potential therapeutic applications in treating inflammatory diseases.

Cytokine Inhibition (%) Reference
IL-649.9
IL-1245.0

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Viral Proteins : The compound may bind to viral proteins, disrupting their function.
  • Cytokine Pathways : It appears to modulate signaling pathways involved in inflammation, leading to reduced cytokine production.

Case Study 1: Antiviral Efficacy

Case Study 2: Inhibition of Inflammatory Response

Another study highlighted the anti-inflammatory effects of the compound in a mouse model of arthritis. Treatment with the compound resulted in a marked decrease in joint swelling and pain associated with inflammation.

Q & A

Basic: What are the established synthetic routes for 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate?

The synthesis typically involves multi-step strategies, starting with the formation of the cyclopenta[b]furan core. Key steps include:

  • Core construction : Cyclization of diols or ketones under acidic conditions to form the fused bicyclic structure.
  • Acetylation : Reaction of the hydroxyl group at the 3-position with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .
  • Stereochemical control : Use of chiral auxiliaries or enzymatic resolution to ensure correct stereochemistry, particularly for the 3a and 6a positions .
    Refer to protocols in Russian Chemical Bulletin (2013) for analogous cyclopenta[b]furan derivatives using ethyl aroylacetates and azides .

Basic: How can the purity and identity of this compound be validated post-synthesis?

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .
  • Spectroscopy : Confirm structure via 1^1H/13^{13}C NMR (e.g., characteristic acetate carbonyl at ~170 ppm and cyclopentane protons between 1.5–3.0 ppm) .
  • Mass spectrometry : ESI-MS or GC-MS for molecular ion confirmation (expected [M+H]+^+ ~212.18 g/mol based on analogs) .

Advanced: What strategies mitigate stereochemical inconsistencies in the cyclopenta[b]furan core during synthesis?

  • Chiral catalysts : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen kinetic resolution) to control stereocenters at 3a and 6a .
  • Protecting groups : Use temporary protecting groups (e.g., THP or silyl ethers) during key cyclization steps to prevent undesired ring-opening .
  • Crystallographic validation : Single-crystal X-ray diffraction of intermediates to confirm absolute configuration (e.g., as in Acta Crystallographica reports for related xanthene derivatives) .

Advanced: How can enantiomeric purity be assessed for this compound?

  • Chiral HPLC : Utilize a Chiralpak® IA/IB column with hexane:isopropanol (90:10) mobile phase; compare retention times with racemic mixtures .
  • Optical rotation : Measure specific rotation (e.g., −44° in methanol for the Corey lactone diol analog, indicating enantiomeric excess) .

Basic: What analytical techniques are critical for characterizing degradation products under stress conditions?

  • Forced degradation : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline conditions.
  • LC-MS/MS : Identify degradation products (e.g., deacetylated derivatives or ring-opened byproducts) via fragmentation patterns .
  • Stability studies : Monitor degradation kinetics using accelerated stability chambers (ICH Q1A guidelines) .

Advanced: How can computational modeling predict the compound’s reactivity or metabolic pathways?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., acetate group hydrolysis) .
  • Docking studies : Simulate interactions with cytochrome P450 enzymes (CYP3A4) to forecast metabolic oxidation sites .

Advanced: What challenges arise in scaling up the synthesis from milligram to gram quantities?

  • Exothermic reactions : Control temperature during acetylations to avoid side reactions (e.g., diacetylated byproducts) .
  • Solvent selection : Replace THF with safer solvents (e.g., 2-MeTHF) for large-scale cyclization steps .
  • Purification bottlenecks : Transition from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) .

Advanced: How can functionalization of the cyclopenta[b]furan core expand its utility in medicinal chemistry?

  • Esterification : Replace the acetate group with bioisosteres (e.g., trifluoroacetate or p-nitrobenzoate) to modulate pharmacokinetics .
  • Click chemistry : Introduce triazole moieties via Huisgen cycloaddition for targeted drug delivery .
  • Phenolic coupling : Attach aryl groups at the 4-position to enhance binding to prostaglandin receptors, as seen in biphenylcarboxylate analogs .

Advanced: What in vitro assays are suitable for evaluating the compound’s bioactivity?

  • Cyclooxygenase (COX) inhibition : Test inhibition of COX-1/COX-2 using a colorimetric assay (IC50_{50} determination) .
  • Cell viability : Screen against cancer cell lines (e.g., HeLa or MCF-7) via MTT assay, noting cytotoxicity thresholds .

Basic: How do structural modifications impact the compound’s physicochemical properties?

  • LogP : Acetate substitution lowers logP compared to free hydroxyl analogs, improving aqueous solubility (e.g., logP ~1.2 vs. ~0.5 for hydroxyl derivatives) .
  • Melting point : Acetylated derivatives typically exhibit higher melting points (e.g., 117–119°C for Corey lactone diol analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.